molecular formula C10H21ClN2O B1522935 N-butylpiperidine-4-carboxamide hydrochloride CAS No. 1019851-94-5

N-butylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1522935
CAS No.: 1019851-94-5
M. Wt: 220.74 g/mol
InChI Key: OZYZISQOEYRPGI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation follows the standard nomenclature conventions where the piperidine ring serves as the parent structure, with the carboxamide group positioned at the 4-carbon of the ring and the butyl substituent attached to the nitrogen of the amide group. The hydrochloride designation indicates the formation of a salt through protonation with hydrochloric acid.

From a structural classification perspective, this compound belongs to the heterocyclic amine family, specifically categorized as a piperidine derivative. The compound features a six-membered saturated ring containing one nitrogen atom, which constitutes the fundamental piperidine scaffold. The presence of the carboxamide functional group at the 4-position creates an amide linkage, classifying this compound as both a heterocyclic amine and an amide derivative.

The molecular architecture consists of a piperidine ring system with a carboxamide substituent extending from the 4-carbon position. The amide nitrogen is further substituted with a linear butyl chain, creating the complete N-butyl-4-piperidinecarboxamide structure. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, resulting in the formation of an ionic compound that enhances water solubility and stability compared to the free base form.

Synonyms and Registry Identifiers

Properties

IUPAC Name

N-butylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-2-3-6-12-10(13)9-4-7-11-8-5-9;/h9,11H,2-8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYZISQOEYRPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019851-94-5
Record name 4-Piperidinecarboxamide, N-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019851-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-butylpiperidine-4-carboxamide hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a butyl substituent and a carboxamide functional group. Its molecular formula is C₉H₁₄ClN₃O, with a molecular weight of approximately 203.68 g/mol. The presence of the piperidine structure is common in many biologically active compounds, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Studies suggest that it may modulate the activity of neurotransmitter systems involved in pain perception and cognitive functions. Specifically, it has been shown to:

  • Inhibit Dopamine Reuptake : Analogous compounds have demonstrated properties as dopamine reuptake inhibitors, which can enhance dopaminergic signaling in the brain .
  • Modulate Neurotransmitter Release : The compound may influence the release of neurotransmitters such as serotonin and norepinephrine, contributing to its potential antidepressant effects.
  • Anticonvulsant Activity : Research indicates that related piperidine derivatives exhibit anticonvulsant properties by antagonizing histamine H3 receptors, suggesting a potential application in seizure disorders .

Pharmacological Applications

  • Analgesic Properties : this compound has been investigated for its analgesic effects in preclinical models. It may provide relief from pain through central mechanisms involving opioid receptors .
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against various bacterial strains, indicating potential use as an antibacterial agent.
  • Anticonvulsant Effects : In animal models, certain derivatives have shown efficacy in reducing seizure frequency, highlighting their potential as anticonvulsants .

Case Studies

  • Dopamine Reuptake Inhibition : A study demonstrated that derivatives of piperidine-4-carboxamide significantly inhibited dopamine reuptake in vitro, leading to increased dopamine levels in synaptic clefts, which could be beneficial for treating conditions like depression and ADHD .
  • Antimicrobial Efficacy : In vitro assays showed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific tests.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of N-butylpiperidine derivatives:

Study FocusFindings
Synthesis MethodsEfficient synthesis routes have been developed using alkylation techniques for producing piperidine derivatives .
Biological EvaluationCompounds demonstrated significant analgesic and antimicrobial activities compared to controls .
Structure-Activity Relationship (SAR)Modifications on the piperidine ring significantly affect biological activity; for example, altering substituents can enhance receptor binding affinity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical differences between N-butylpiperidine-4-carboxamide hydrochloride and related compounds:

Compound Name Molecular Formula Substituent(s) CAS Number Collision Cross-Section (Ų) Commercial Availability
This compound C₁₀H₂₁ClN₂O Butyl (C₄H₉) Not Provided 179.7 ([M+H]+) Discontinued
N-(Pyridin-4-ylmethyl)piperidine-4-carboxamide hydrochloride C₁₂H₁₈ClN₃O Pyridin-4-ylmethyl (C₆H₄N-CH₂) 1219976-65-4 Not Reported Available
N-Cyclohexyl-4-piperidinecarboxamide hydrochloride C₁₂H₂₃ClN₂O Cyclohexyl (C₆H₁₁) 63214-55-1 Not Reported Limited Suppliers
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride C₈H₁₇ClN₂O Methyl (CH₃) at N and C4 1361114-96-6 Not Reported Available
4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride C₁₂H₁₇ClN₄O Phenyl (C₆H₅) and Amino (NH₂) Not Provided Not Reported Hazard Data Unavailable

Key Observations:

  • Collision Cross-Section : The CCS value of 179.7 Ų for the target compound distinguishes it from analogs lacking reported CCS data, aiding in analytical differentiation .
  • Commercial Status : The discontinuation of this compound by suppliers like CymitQuimica suggests challenges in synthesis or demand compared to available analogs (e.g., N-(pyridin-4-ylmethyl) derivative) .

Analytical and Stability Considerations

While dissolution kinetics () and HPLC methods () are described for other hydrochlorides (e.g., famotidine, amitriptyline), these methods may be adaptable for analyzing this compound. For instance, RP-HPLC protocols validated for amitriptyline hydrochloride (Table 6, 8) could serve as templates for quantifying similar piperidine derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of N-butylpiperidine-4-carboxamide hydrochloride generally involves two main stages:

This approach leverages classical organic synthesis techniques such as salt formation, esterification, and amide bond formation using coupling agents or direct condensation.

Preparation of Piperidine-4-carboxylic Acid Hydrochloride Intermediate

A crucial intermediate is the piperidine-4-carboxylic acid hydrochloride, which can be prepared via controlled acid treatment of 4-piperidinecarboxylic acid under pressurized conditions to enhance solubility and reaction efficiency.

Typical procedure:

Step Reagents & Conditions Details
S1 4-piperidinecarboxylic acid + concentrated HCl Heated at 85-90 °C under 0.3-0.5 MPa pressure for 4 hours in an autoclave with nitrogen atmosphere
S2 Cooling to room temperature, depressurizing, addition of solvent Solvent options include acetone, tetrahydrofuran, acetonitrile, methanol, ethanol, tert-butanol, or DMSO (3x mass of acid)
S3 Cooling to precipitate solids, filtration Isolation of 4-piperidinecarboxylic acid hydrochloride as a solid

This method offers advantages such as controllable reaction conditions, high yield, and good purity of the hydrochloride salt intermediate.

Esterification to Form Piperidine-4-carboxylic Acid tert-Butyl Ester Hydrochloride (Optional Step)

In some synthetic routes, the carboxylic acid is converted to a tert-butyl ester hydrochloride to improve subsequent coupling reactions or solubility.

Step Reagents & Conditions Details
S1 4-piperidinecarboxylic acid hydrochloride + Boc2O (di-tert-butyl dicarbonate) + catalyst (4-dimethylaminopyridine or 4-pyrrolidinylpyridine) Reaction at 50-60 °C under 0.2-0.4 MPa pressure in solvent mixtures (e.g., THF/water, acetone/water)
S2 Reaction time: several hours until completion Formation of 4-piperidinecarboxylic acid tert-butyl ester hydrochloride

This esterification step is useful for protecting the carboxyl group and facilitating amide bond formation later.

Amide Coupling to Form this compound

The critical step is the formation of the amide bond between the piperidine-4-carboxylic acid derivative and butylamine.

Common methods include:

Typical reaction conditions:

Parameter Typical Range/Details
Coupling agent BOP-Cl, EDCI/HOBt, or DCC
Base Triethylamine or similar amine base (3 equiv.)
Solvent Anhydrous dichloromethane or DMF
Temperature Room temperature to 40 °C
Reaction time Overnight (12-24 hours)
Workup Extraction with organic solvents, drying over sodium sulfate, evaporation, purification by column chromatography or recrystallization

This method yields N-butylpiperidine-4-carboxamide, which can be converted to its hydrochloride salt by treatment with hydrochloric acid in suitable solvents.

Purification and Characterization

Purification is typically achieved by:

Characterization methods to confirm product identity and purity include:

Comparative Table of Preparation Methods

Step Method/Conditions Advantages Notes
Formation of hydrochloride salt Heating 4-piperidinecarboxylic acid with HCl under pressure (0.3-0.5 MPa) at 85-90 °C High purity, good yield, controlled process Requires autoclave and pressure control
Esterification (optional) Reaction with Boc2O and catalyst at 50-60 °C under pressure Protects carboxyl group, facilitates coupling Catalyst choice affects rate and yield
Amide coupling Use of coupling agents (BOP-Cl, EDCI) at room temperature in anhydrous solvent Efficient amide bond formation, scalable Requires careful control of moisture and base
Purification Column chromatography or recrystallization High purity product Solvent choice affects crystallization

Research Findings and Optimization Notes

  • Pressure and temperature control during hydrochloride salt formation significantly improve solubility and yield, as demonstrated by the pressurized autoclave method.
  • Catalyst selection in esterification affects reaction efficiency; 4-dimethylaminopyridine is a preferred catalyst for tert-butyl ester formation.
  • Amide coupling efficiency depends on the choice of coupling agent and base; BOP-Cl and triethylamine are commonly used for high yields and mild conditions.
  • Solvent polarity and moisture control are critical during coupling to prevent side reactions and hydrolysis.
  • Purification techniques such as silica gel chromatography using tailored solvent systems ensure removal of impurities and unreacted starting materials.

Q & A

Q. Q1. What are the optimal synthetic routes for N-butylpiperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?

A1. The synthesis typically involves coupling piperidine-4-carboxamide with n-butylamine under acidic conditions. Key steps include:

  • Reagent selection : Use n-butylamine and carbodiimide-based coupling agents (e.g., EDC/HCl) to facilitate amide bond formation .
  • Solvent optimization : Polar aprotic solvents like DMF or THF enhance reactivity, while HCl is added to protonate the amine, improving yield .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC (Rf = 0.3–0.5 in 10% MeOH/CH₂Cl₂) .

Q. Q2. Which analytical methods are most reliable for characterizing this compound in academic research?

A2. A multi-technique approach is recommended:

  • NMR spectroscopy : Confirm structure via ¹H NMR (δ 1.2–1.4 ppm for n-butyl CH₂; δ 3.0–3.5 ppm for piperidine protons) and ¹³C NMR (amide carbonyl at ~170 ppm) .
  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) and confirm molecular ion [M+H]⁺ at m/z 245.2 .
  • Elemental analysis : Validate chloride content (theoretical Cl⁻: 12.9%) .

Q. Q3. How should researchers handle stability and storage challenges for this compound?

A3. Stability varies with environmental factors:

  • Storage : Store at –20°C in airtight, light-resistant containers. Avoid aqueous solutions >24 hours to prevent hydrolysis .
  • Decomposition analysis : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Degradation products (e.g., free piperidine) can be quantified via HPLC .

Advanced Research Questions

Q. Q4. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

A4. Prioritize target-specific assays:

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) using Ellman’s method (IC₅₀ determination with donepezil as a positive control) .
  • Cellular uptake : Use radiolabeled [³H]-compound in HEK293 cells. Normalize results to protein content (Bradford assay) and include vehicle controls (DMSO <0.1%) .

Q. Q5. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

A5. Focus on substituent modifications:

  • Piperidine ring : Introduce methyl groups at C3/C5 to assess steric effects on receptor binding .
  • Amide linkage : Replace the carboxamide with sulfonamide to evaluate metabolic stability (e.g., CYP3A4 incubation assay) .
  • Computational modeling : Use Schrödinger’s Glide for docking studies against AChE (PDB: 4EY7) to predict binding affinities .

Q. Q6. How should researchers address contradictions in solubility and bioavailability data across studies?

A6. Standardize protocols to resolve discrepancies:

  • Solubility testing : Use biorelevant media (FaSSIF/FeSSIF) at 37°C. Compare with pure water/DMSO data .
  • Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies. Normalize results to reference compounds (e.g., propranolol for high permeability) .

Q. Q7. What strategies mitigate off-target effects in preclinical studies involving this compound?

A7. Implement selectivity screens:

  • Kinase profiling : Test against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition .
  • GPCR screening : Use β-arrestin recruitment assays (e.g., DiscoverX PathHunter) for adrenergic/muscarinic receptors .
  • Metabolomic profiling : LC-MS-based analysis of treated cell lysates to detect aberrant pathway activation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butylpiperidine-4-carboxamide hydrochloride
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N-butylpiperidine-4-carboxamide hydrochloride

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